

# **Application Notes and Protocols: Combination Therapies with ONO-Designated Compounds**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ONO 207 |           |
| Cat. No.:            | B160304 | Get Quote |

#### Introduction

This document provides detailed application notes and protocols for combination therapies involving compounds with designations similar to "ONO 207," which likely refers to one of a series of investigational agents developed by Ono Pharmaceutical or its partners. Given the potential for a typographical error in the query "ONO 207," this report covers three prominent investigational drugs with similar numerical designations that are currently in clinical or preclinical development for combination therapies: NLG207, JS207, and ODM-207. These notes are intended for researchers, scientists, and drug development professionals.

## Section 1: NLG207 in Combination with Enzalutamide for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

#### Application Note:

NLG207 is a nanoparticle-drug conjugate of the topoisomerase I inhibitor camptothecin. It is designed to improve the pharmacokinetic profile and tumor delivery of camptothecin. In the context of metastatic castration-resistant prostate cancer (mCRPC), resistance to androgen receptor (AR)-targeted therapies like enzalutamide is a significant clinical challenge. Preclinical studies have suggested that dual targeting of the AR pathway and hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ), which is inhibited by camptothecin, could overcome this resistance.[1][2] The



combination of NLG207 and enzalutamide has been investigated to re-sensitize enzalutamideresistant prostate cancer.[1][2]

A phase II clinical trial (NCT03531827) was initiated to evaluate this combination. However, the study was terminated due to dose-limiting toxicities (DLTs), specifically noninfective cystitis and myelosuppression, at an NLG207 dose of 12 mg/m².[1][3][4] Despite the trial's termination, preclinical data demonstrated significant anti-tumor activity.

#### Quantitative Data Summary:

Table 1: Preclinical Efficacy of NLG207 and Enzalutamide Combination in Prostate Cancer Xenograft Models[2][5][6]

| Xenograft Model                | Treatment Group          | Dosage           | Tumor Volume<br>Reduction (vs.<br>Vehicle)                                                   |
|--------------------------------|--------------------------|------------------|----------------------------------------------------------------------------------------------|
| 22Rv1<br>(subcutaneous)        | NLG207                   | 8 mg/kg          | 93% (P < 0.05)                                                                               |
| 22Rv1<br>(subcutaneous)        | NLG207 +<br>Enzalutamide | 8 mg/kg (NLG207) | 93% (P < 0.05)                                                                               |
| VCaP (castrated, subcutaneous) | Enzalutamide             | -                | -                                                                                            |
| VCaP (castrated, subcutaneous) | NLG207 +<br>Enzalutamide | 8 mg/kg (NLG207) | 51% decrease in<br>median rate of tumor<br>growth (vs.<br>Enzalutamide alone, P<br>= 0.0001) |

#### Experimental Protocols:

- 1. In Vivo Xenograft Model Protocol (Adapted from preclinical studies)[2][5][6]
- Cell Lines: 22Rv1 and VCaP human prostate cancer cell lines.
- Animal Model: Male immunodeficient mice (e.g., NOD-scid gamma or similar).



- Tumor Implantation: Subcutaneously inject 1-5 x 10<sup>6</sup> cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups.
- Dosing Regimen:
  - Vehicle Control: Administer the appropriate vehicle solution.
  - Enzalutamide Monotherapy: Administer enzalutamide orally at a clinically relevant dose.
  - NLG207 Monotherapy: Administer NLG207 intravenously (e.g., via tail vein injection) at 8 mg/kg.
  - Combination Therapy: Administer both enzalutamide and NLG207 as per the monotherapy arms.
- Endpoint: Continue treatment for a defined period (e.g., 3 weeks) and monitor tumor volume. The primary endpoint is tumor growth inhibition.
- 2. Clinical Trial Protocol (Phase II NCT03531827, Terminated)[1][3][4]
- Patient Population: Patients with mCRPC who had progressed on enzalutamide.
- Study Design: Single-arm, open-label, phase II study with a dose-escalation lead-in.
- Dosing Regimen:
  - NLG207: 12 mg/m² administered via intravenous infusion every 2 weeks.
  - Enzalutamide: 160 mg administered orally once daily.
- Primary Objective: To evaluate the anti-tumor activity of the combination.



 Safety Monitoring: Closely monitor for adverse events, with a focus on cystitis and myelosuppression.

Signaling Pathway and Experimental Workflow:

Caption: Dual inhibition of AR and HIF-1 $\alpha$  pathways by Enzalutamide and NLG207.



Click to download full resolution via product page

Caption: Clinical trial workflow for NLG207 and Enzalutamide combination therapy.

# Section 2: JS207 in Combination with Chemotherapy for Solid Tumors

**Application Note:** 



JS207 is a recombinant humanized bispecific antibody that simultaneously targets Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor A (VEGFA). [7][8][9][10] This dual-targeting approach is designed to enhance anti-tumor responses by concurrently restoring T-cell activity and inhibiting tumor angiogenesis.[7][8][9][10] JS207 is being investigated in combination with various chemotherapy agents for the treatment of advanced solid tumors, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[11][12][13]

#### Quantitative Data Summary:

Table 2: In Vitro Activity of JS207[8]

| Parameter                  | JS207          |
|----------------------------|----------------|
| PD-1 Binding Affinity (KD) | 4.60 x 10-10 M |
| VEGFA Inhibition (IC50)    | 0.773 nM       |
| PD-1/PD-L1 Blockade (EC50) | 2.89 nM        |

#### **Experimental Protocols:**

- 1. In Vitro PD-1/PD-L1 Blockade Assay[8][14]
- Cell Lines: Jurkat effector cells engineered to express human PD-1 and an NFAT-driven luciferase reporter, and CHO target cells expressing human PD-L1.
- Procedure:
  - Co-culture the Jurkat/PD-1 cells and CHO/PD-L1 cells.
  - Add varying concentrations of JS207.
  - Incubate to allow for PD-1/PD-L1 interaction and subsequent T-cell activation.
  - Measure luciferase activity as a readout of NFAT activation.
- Endpoint: Determine the EC50 value for JS207 in blocking the PD-1/PD-L1 interaction.



- 2. Clinical Trial Protocol (Phase II NCT07045311 for TNBC)[11]
- Patient Population: Patients with recurrent or metastatic TNBC who have not received prior systemic anti-tumor therapy.
- Study Design: Open-label, multi-center, phase II study.
- Treatment Arms:
  - Cohort A: JS207 in combination with 9MW2821.
  - Cohort B: JS207 in combination with albumin paclitaxel.
- Primary Objective: To evaluate the efficacy and safety of the combination therapies.
- 3. Clinical Trial Protocol (Phase II for NSCLC)[13]
- Patient Population: Treatment-naïve, resectable or unresectable stage II-III NSCLC.
- Study Design: Phase II clinical study.
- Treatment Regimen: 3 cycles of JS207 combined with platinum-based doublet chemotherapy as neoadjuvant therapy, followed by surgery or chemoradiotherapy, and then adjuvant/consolidation therapy with JS207.

Signaling Pathway and Experimental Workflow:

Caption: Dual mechanism of action of JS207 targeting PD-1 and VEGFA.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]

### Methodological & Application





- 3. A Single-arm Phase II Study Combining NLG207, a Nanoparticle Camptothecin, with Enzalutamide in Advanced Metastatic Castration-resistant Prostate Cancer Post-Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor Activity of NLG207 (Formerly CRLX101) in Combination with Enzalutamide in Preclinical Prostate Cancer Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JS-207 Drug Targets, Indications, Patents Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. Frontiers | Characterization and functional evaluation of JS207, a novel bispecific antibody against human PD-1 and VEGFA [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and functional evaluation of JS207, a novel bispecific antibody against human PD-1 and VEGFA PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. JS207 Combined With Chemotherapy in Subjects With Stage II-III NSCLC [ctv.veeva.com]
- 14. Characterization and functional evaluation of JS207, a novel bispecific antibody against human PD-1 and VEGFA PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Combination Therapies with ONO-Designated Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160304#ono-207-in-combination-with-another-compound-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com